trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride
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Overview
Description
trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride: is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride typically involves the reaction of methyl 2-phenylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its pyrrolidine ring is a common scaffold in drug discovery, and modifications to this structure can lead to compounds with diverse biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
Mechanism of Action
The mechanism of action of trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with applications in medicinal chemistry.
Pyrrolidine-2,5-diones: Known for their use in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis.
Uniqueness: trans-Methyl2-phenylpyrrolidine-3-carboxylatehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl (2S,3S)-2-phenylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 |
InChI Key |
RAKLJEPTGBTACR-VZXYPILPSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCN[C@@H]1C2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C1CCNC1C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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